molecular formula C20H18ClN5O4 B3004683 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 932527-89-4

5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3004683
CAS No.: 932527-89-4
M. Wt: 427.85
InChI Key: BSZDVTXWVQZZLX-UHFFFAOYSA-N
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Description

5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H18ClN5O4 and its molecular weight is 427.85. The purity is usually 95%.
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Biological Activity

The compound 5-(1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a hybrid molecule that combines the pharmacological properties of both triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound by reviewing synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a triazole ring linked to an oxadiazole moiety via a phenyl group. The synthesis typically involves cyclization reactions that can vary based on substituents on the phenyl rings. The following table summarizes key structural components:

ComponentStructureDescription
TriazoleTriazoleA five-membered ring containing three nitrogen atoms. Known for antifungal and anticancer properties.
OxadiazoleOxadiazoleA five-membered ring with two nitrogen atoms and one oxygen atom. Exhibits diverse biological activities.

Anticancer Properties

Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.95 µM to 49.85 µM . The mechanism of action often involves the inhibition of tubulin polymerization or interference with cellular signaling pathways.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazoles are well-known for their antifungal properties due to their ability to inhibit cytochrome P450 enzymes involved in sterol biosynthesis . The presence of the oxadiazole ring may enhance this activity by providing additional modes of interaction with microbial targets.

Case Studies

  • Antitumor Activity : In a study involving various triazole derivatives, it was found that compounds similar to our target molecule exhibited significant cytotoxicity against several cancer cell lines. For example, a derivative demonstrated an IC50 value of 26 µM against breast cancer cells .
  • Mechanism of Action : A recent investigation into the mechanism revealed that certain derivatives inhibit Aurora-A kinase activity, crucial for cell cycle regulation in cancer cells. This inhibition was linked to enhanced apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Substituents on the Phenyl Rings : Electron-donating groups on the phenyl rings tend to enhance biological activity.
  • Ring Modifications : Alterations in the oxadiazole or triazole rings can lead to variations in potency and selectivity against different biological targets.

Properties

IUPAC Name

5-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O4/c1-11-17(23-25-26(11)14-8-6-5-7-13(14)21)20-22-19(24-30-20)12-9-15(27-2)18(29-4)16(10-12)28-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZDVTXWVQZZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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